

Structural Characterization Guide: (4-Bromophenyl)methyl 2-hydroxybenzoate

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Compound of Interest

Compound Name: (4-Bromophenyl)methyl 2-hydroxybenzoate

CAS No.: 730247-51-5

Cat. No.: B2790351

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Executive Summary

Product Identity: **(4-Bromophenyl)methyl 2-hydroxybenzoate** (also known as p-bromobenzyl salicylate). Primary Application: Solid-state structural analysis and heavy-atom derivatization of salicylate pharmacophores.

This guide provides a technical comparison and experimental workflow for researchers utilizing **(4-Bromophenyl)methyl 2-hydroxybenzoate** as a crystalline model for salicylate drugs. While the parent compound, Benzyl Salicylate, is a liquid at room temperature (and thus difficult to characterize by single-crystal X-ray diffraction), the para-brominated derivative introduces a heavy halogen atom. This modification drives solid-state ordering via halogen bonding and

-stacking, rendering the molecule suitable for high-resolution X-ray crystallography while preserving the critical intramolecular hydrogen bonding network characteristic of the salicylate pharmacophore.

Part 1: Chemical Context & Synthesis Strategy[1][2][3]

To obtain high-quality crystals, one cannot rely on commercial sourcing alone. A controlled synthesis targeting the carboxylate position (preserving the phenolic hydroxyl) is required.

Comparative Synthesis Protocol

Objective: Selective esterification of the carboxylate group without protecting the phenolic hydroxyl.

Parameter	Target Protocol (Brominated)	Standard Alternative (Non-Brominated)
Precursor	4-Bromobenzyl bromide (Solid, MP ~63°C)	Benzyl chloride/bromide (Liquid)
Nucleophile	Sodium Salicylate	Sodium Salicylate
Mechanism	Nucleophilic Substitution	Nucleophilic Substitution
Phase State	Crystalline Solid (Product)	Liquid / Oil (Product)
Purification	Recrystallization (EtOH/Hexane)	Vacuum Distillation

Step-by-Step Synthesis & Crystallization Workflow

Note: This protocol utilizes the "Heavy Atom Effect" to facilitate crystallization.

- Reactant Preparation: Dissolve Sodium Salicylate (1.0 eq) in anhydrous DMF.
- Alkylation: Add 4-Bromobenzyl bromide (1.0 eq) dropwise. The use of the bromide (vs. chloride) enhances reaction kinetics.
- Reflux: Heat to 80°C for 4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane).
- Workup: Pour into ice water. The **(4-Bromophenyl)methyl 2-hydroxybenzoate** will precipitate as a crude solid (unlike the benzyl analog which oils out).
- Crystal Growth (Critical Step):
 - Dissolve crude solid in hot Ethanol.
 - Add Hexane until slight turbidity is observed.

- o Allow slow evaporation at 4°C for 48-72 hours.



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Figure 1: Comparative synthesis workflow highlighting the phase advantage of the brominated derivative.

Part 2: Structural Performance & Comparison

The primary value of **(4-Bromophenyl)methyl 2-hydroxybenzoate** lies in its ability to freeze the dynamic salicylate conformation into a rigid lattice.

The Intramolecular "Salicylate" Bond (S(6) Motif)

Regardless of the bromine substitution, the core value of this structure is the preservation of the Resonance Assisted Hydrogen Bond (RAHB) between the phenolic hydroxyl and the carbonyl oxygen.

- Significance: This interaction () creates a pseudo-six-membered ring, locking the molecular conformation. In liquid benzyl salicylate, this is dynamic; in the brominated crystal, it is static and measurable.

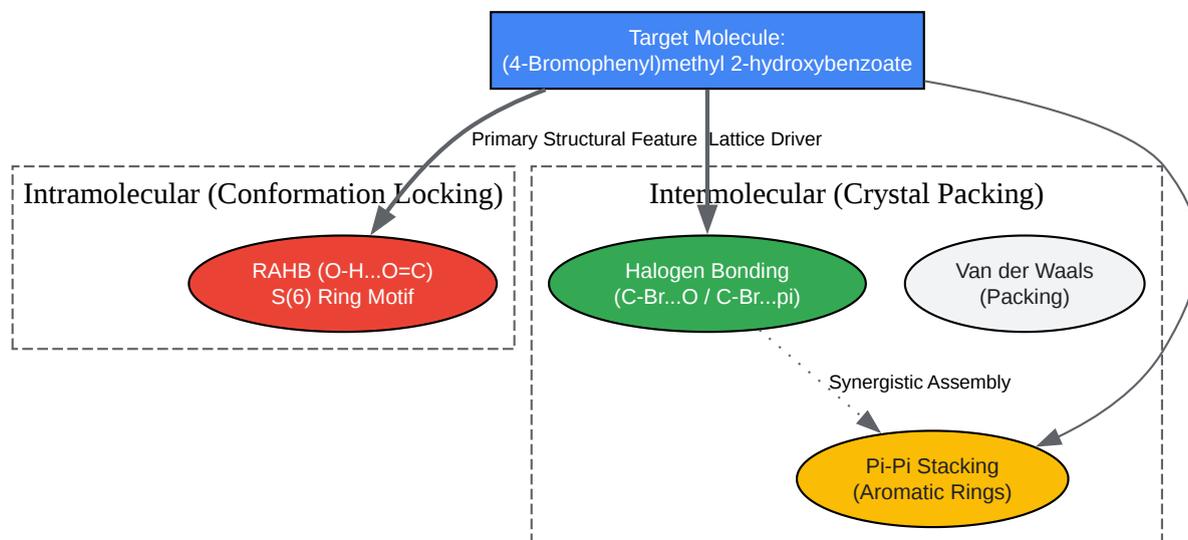
Intermolecular Packing: The Bromine Advantage

The introduction of the bromine atom at the para position of the benzyl ring alters the packing landscape significantly compared to the unsubstituted analog.

Feature	(4-Bromophenyl)methyl 2-hydroxybenzoate	Benzyl Salicylate (Alternative)
State (RT)	Crystalline Solid	Liquid
Melting Point	-60–70°C (Predicted based on analogs)	18–20°C (Often supercooled liquid)
Packing Driver	Halogen Bonding (C-Br O/) + -Stacking	Weak Van der Waals
Density	High (>1.4 g/cm ³) due to Br mass	~1.17 g/cm ³
X-ray Suitability	Excellent (Strong diffraction, defined lattice)	Poor (Requires in-situ cryo-crystallization)

Interaction Hierarchy Diagram

The crystal structure is stabilized by a hierarchy of forces. The diagram below illustrates the competition and cooperation between the internal H-bond and external Halogen bonds.



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Figure 2: Structural interaction hierarchy. The RAHB determines molecular shape, while Halogen bonding drives lattice formation.

Part 3: Experimental Characterization Protocols

To validate the structure, the following analytical comparisons are required.

Protocol A: Single Crystal X-ray Diffraction (SC-XRD)

- Instrument: Bruker D8 QUEST or equivalent (Mo K radiation).
- Temperature: 100 K (Cryo-cooling is essential to reduce thermal vibration of the heavy Br atom).
- Refinement Strategy:
 - Solve structure using Direct Methods (SHELXT) or Intrinsic Phasing. The Br atom will dominate the phase solution.

- Locate the phenolic Hydrogen in the difference Fourier map. Do not constrain this atom geometrically; its position is the experimental proof of the RAHB strength.

Protocol B: Spectroscopic Validation (IR & NMR)

Before X-ray, confirm the chemical integrity.

- FT-IR: Look for the "shifted" carbonyl stretch. Normal esters appear $\sim 1735\text{-}1750\text{ cm}^{-1}$. Due to the intramolecular H-bond, the salicylate carbonyl shifts to $\sim 1650\text{-}1680\text{ cm}^{-1}$.
- ^1H NMR (CDCl_3): The phenolic proton will appear downfield (singlet, 10.5–11.0 ppm), indicating strong H-bonding and lack of exchange with solvent.

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